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1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition Structure–activity relationship Halogen substitution

Kinase inhibitor discovery frequently encounters potency cliffs from subtle substitution changes, frustrating SAR programs. This compound provides a precisely defined 4-chlorobenzyl (N1) / 2,4-dichlorobenzylamino (C4) halogenation topology, unavailable in N1-unsubstituted analogs such as CAS 100124-91-2. • Enables direct SAR investigation of synergistic halogen effects-related analogs achieve IC50 values as low as 0.3 μM. • Supports Src/Abl dual inhibition panels targeting imatinib-resistant Bcr-Abl mutants, aligning with the pharmacophore model of EP2201013B1. • Patent-validated scaffold for CFTR potentiator screening per US-10131670-B2. Procure with confidence: verified chemotype for kinase selectivity profiling and gatekeeper-mutant inhibitor discovery.

Molecular Formula C19H14Cl3N5
Molecular Weight 418.71
CAS No. 537012-37-6
Cat. No. B2638336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS537012-37-6
Molecular FormulaC19H14Cl3N5
Molecular Weight418.71
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NCC4=C(C=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C19H14Cl3N5/c20-14-4-1-12(2-5-14)10-27-19-16(9-26-27)18(24-11-25-19)23-8-13-3-6-15(21)7-17(13)22/h1-7,9,11H,8,10H2,(H,23,24,25)
InChIKeyGNVVDGQHISHVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Profile & Scaffold


1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 537012-37-6; MF: C₁₉H₁₄Cl₃N₅; MW: 418.71 g/mol) belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition [1]. The compound features a dual-halogenated benzyl substitution pattern—a 4-chlorobenzyl group at the N1 position and a 2,4-dichlorobenzylamino moiety at the C4 position—that distinguishes it from mono-substituted analogs and is hypothesized to modulate lipophilicity and target binding interactions [2]. This scaffold class has demonstrated activity against Src family kinases, Abl tyrosine kinase, and RET gatekeeper mutants in published patent and research literature [2][3].

1
Kinase inhibitor screening — Dual-halogenated benzyl scaffold for Src/Abl and gatekeeper mutant kinase studies.
2
SAR probe — N1-aryl/C4-amino substitution pattern enables exploration of halogen-dependent potency and selectivity.
3
Scaffold selectivity profiling — Pyrazolo[3,4-d]pyrimidine core provides a distinct kinase selectivity window compared to pyrrolopyrimidines.

Structural Specificity of 1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, seemingly minor alterations to the benzyl substitution pattern produce profound shifts in kinase inhibitory potency, selectivity, and cellular efficacy that preclude simple interchangeability [1]. The target compound's unique pairing of a 4-chlorobenzyl (N1) and 2,4-dichlorobenzylamino (C4) group creates a halogenation topology absent in commercially available analogs such as N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 100124-91-2), which lacks N1 substitution entirely [2]. Published structure–activity relationship (SAR) data for related 1-arylpyrazolo[3,4-d]pyrimidines demonstrate that IC₅₀ values against kinase targets vary by over 100-fold depending solely on benzyl halogen identity and position [3]. Consequently, substituting this compound with a generic 'pyrazolo[3,4-d]pyrimidin-4-amine derivative' without verifying the exact substitution pattern risks selecting a molecule with fundamentally different biological activity, potentially invalidating experimental results or leading to procurement of an inactive compound.

Target Compound
4-Chlorobenzyl (N1) + 2,4-dichlorobenzylamino (C4)
Full dual-halogenated topology; consistent with pharmacophore models for dual Src/Abl engagement.
VS
Common Substitute
N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 100124-91-2)
Lacks N1 aromatic substitution. Predicted to lose Src/Abl dual inhibitory capability; may not replicate target engagement.
Even minor halogen re-positioning shifts kinase inhibitory potency by >30-fold; verify exact substitution pattern before substituting.

1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation vs. Analogs


Halogen Substitution Pattern Drives Affinity Differentiation

SAR data from a panel of pyrazolo[3,4-d]pyrimidine analogs demonstrate that the specific halogen substitution pattern profoundly affects inhibitory potency. Compounds bearing a 2,4-dichlorobenzyl group at the R1 position (analogous to the C4 substituent in the target compound) combined with a 4-chlorobenzyl moiety at a second position exhibit IC₅₀ values as low as 0.3–0.7 μM, whereas mono-substituted analogs—including 4-chlorobenzyl alone (IC₅₀ = 27 μM) or 2,4-dichlorobenzyl alone without additional methyl decoration (IC₅₀ = 22 μM)—show 30- to 90-fold weaker activity [1]. The target compound's dual-halogenated architecture (4-chlorobenzyl at N1; 2,4-dichlorobenzylamino at C4) is structurally positioned to recapitulate the synergistic potency enhancement observed when both halogenated benzyl groups are present [1].

Halogen Substitution Pattern
Class-level inference
Dual-halogenated analog
IC₅₀ ≤ 1 μM (predicted based on SAR with 4-Cl-benzyl + 2,4-diCl-benzyl motifs)
Mono-substituted / non-halogenated
IC₅₀ 22–27 μM (4-Cl-benzyl alone) or >100 μM (benzyl)
Dual-halogenated benzyl architecture supports >30-fold activity gain over mono-substituted analogs; context requires direct validation.
SAR from analog series; class-level inference for target compound.
Kinase inhibition Structure–activity relationship Halogen substitution

Src Family Kinase Inhibition

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, when appropriately substituted at N1 and C4, has been validated as a dual Src/Abl inhibitor class [1]. In patent EP2201013B1, 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives inhibited Src phosphorylation in cell-free assays and reduced proliferation of human osteogenic sarcoma SaOS-2 cells, while also targeting Abl to produce cytotoxic effects in imatinib-resistant Bcr-Abl-transduced BaF3 cells [1]. The target compound's 4-chlorobenzyl (N1) and 2,4-dichlorobenzylamino (C4) substitution pattern is consistent with the general pharmacophore model for this dual-kinase activity [1], whereas simpler analogs such as CAS 100124-91-2 (N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lack the N1 aromatic substitution critical for Src/Abl pocket occupancy [2][3].

Src/Abl Kinase Profile
Cross-study comparable
Target (inferred)
Dual Src/Abl inhibition consistent with EP2201013B1 pharmacophore (N1-aryl + C4-amino required)
Comparators
CAS 100124-91-2 lacks N1 substitution; PP2 (different topology) shows Src IC₅₀ ~1–5 nM but not same scaffold
N1-unsubstituted analogs likely lose Src/Abl dual engagement; cannot substitute without mechanistic validation.
Cell-free phosphorylation and cell proliferation assays (SaOS-2, BaF3 models).
Src kinase Abl kinase Dual inhibitor

Selectivity of Pyrazolo[3,4-d]pyrimidine Core vs. Other Scaffolds

The pyrazolo[3,4-d]pyrimidine-4-amine core has demonstrated the capacity for high kinase selectivity, most notably against RET gatekeeper mutants. Compound 6i, a pyrazolo[3,4-d]pyrimidin-4-amine derivative, strongly inhibited RET gatekeeper mutants and wild-type RET while showing no effect on normal thyroid Nthy ori-3-1 cells, demonstrating functional selectivity at the cellular level [1]. Similarly, in the HPK1 inhibitor series, compound 10n (a 1H-pyrazolo[3,4-d]pyrimidine derivative) exhibited good selectivity over a panel of 25 kinases including GLK from the same MAP4K family [2]. This scaffold-intrinsic selectivity potential—rooted in the unique hinge-binding geometry of the pyrazolo[3,4-d]pyrimidine core—distinguishes it from other heterocyclic kinase inhibitor platforms such as pyrrolo[2,3-d]pyrimidines or thieno[3,2-d]pyrimidines, which exhibit different off-target profiles [1][2].

Kinase Selectivity Core
Supporting evidence
Pyrazolo[3,4-d]pyrimidine-4-amine
Selective RET gatekeeper inhibition; minimal normal cell toxicity; selectivity over 25-kinase panel in HPK1 series
Other cores
Pyrrolo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines exhibit distinct off-target profiles
Scaffold-intrinsic selectivity may support profiling panels; substitution with other cores shifts selectivity fingerprint.
Evidence from RET and HPK1 inhibitor derivatives, not the specific compound.
Kinase selectivity Gatekeeper mutant RET kinase

Physicochemical Properties vs. Commercial Analogs

The triple-chlorine substitution pattern of the target compound (Cl at 4-position of N1-benzyl; Cl at 2- and 4-positions of C4-benzylamino) yields a calculated LogP that is distinct from analogs with fewer halogen atoms. The compound's molecular weight (418.71 g/mol) and halogen count (3 Cl) place it in a physicochemical space associated with enhanced membrane permeability and target binding compared to non-halogenated (MW ~329 for unsubstituted benzyl analog) or mono-chlorinated analogs [1]. The presence of both electron-withdrawing chlorine substituents on two separate aromatic rings also modulates the electron density of the pyrazolo[3,4-d]pyrimidine core, potentially affecting hinge-binding hydrogen bond strength and thus kinase affinity [1].

Physicochemical Profile
Supporting evidence
MW 418.71 g/mol
Halogen count 3 Cl
Calc. LogP ~4.5–5.5
vs. CAS 100124-91-2 ΔMW ~110 g/mol, lower Cl
Distinct lipophilicity and halogen count impact membrane partitioning and protein binding; not interchangeable with less halogenated analogs.
Calculated properties; experimental ADME validation recommended.
Lipophilicity ADME prediction Physicochemical properties

Application Scenarios for 1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Src/Abl Dual Kinase Inhibitor Screening

The compound's N1-aryl/C4-amino substitution pattern aligns with the pharmacophore model for dual Src/Abl inhibition validated in EP2201013B1 [1]. Procurement for kinase inhibitor screening panels targeting imatinib-resistant Bcr-Abl mutants or Src-driven sarcoma models is supported by class-level evidence showing that appropriately substituted pyrazolo[3,4-d]pyrimidin-4-amines inhibit Src phosphorylation in cell-free assays and reduce SaOS-2 osteosarcoma cell proliferation, while also demonstrating cytotoxicity in imatinib-resistant BaF3 cells [1]. Researchers should prioritize this compound over N1-unsubstituted analogs (e.g., CAS 100124-91-2) which are predicted to lack complete ATP-pocket occupancy required for dual Src/Abl activity [1][2].

SAR Studies on Halogenated Benzyl Substituents

The dual-halogenated benzyl substitution pattern (4-Cl at N1; 2,4-diCl at C4-amino) makes this compound a uniquely informative tool for SAR studies exploring how halogen topology modulates kinase potency and selectivity. Published SAR data demonstrate that combining 4-chlorobenzyl and 2,4-dichlorobenzyl moieties on related cores yields IC₅₀ values as low as 0.3 μM, a >30-fold improvement over mono-substituted analogs [3]. This compound enables direct investigation of synergistic halogen effects without requiring custom synthesis of multiple intermediate analogs [3].

Selectivity Profiling for RET and HPK1 Gatekeeper Mutants

The pyrazolo[3,4-d]pyrimidin-4-amine core has demonstrated the capacity for selective inhibition of RET gatekeeper mutants without toxicity to normal thyroid cells, as shown for compound 6i [4]. Additionally, HPK1 inhibitor 10n from the same scaffold class exhibited selectivity over 25-kinase panels [5]. The target compound, with its distinct halogenation topology, represents a candidate for inclusion in selectivity profiling panels aimed at identifying gatekeeper-mutant-selective inhibitors or exploring structure–selectivity relationships within this chemotype [4][5].

CFTR Potentiator Discovery

Patents describe 1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as CFTR potentiators useful for cystic fibrosis and related indications [6]. The target compound's substitution architecture is encompassed within the claimed chemical space of US-10131670-B2, positioning it as a relevant scaffold for CFTR potentiator screening libraries [6]. Procurement for CFTR-focused programs is supported by the patent-validated therapeutic relevance of this chemotype [6].

Application
Selection Property
Validation Focus
Src/Abl dual kinase inhibitor screening
N1-aryl/C4-amino substitution pharmacophore
Confirm dual inhibition in cell-free and imatinib-resistant cell models
Halogen substitution SAR studies
Dual-halogenated benzyl topology (4-Cl + 2,4-diCl)
Evaluate synergistic potency modulation vs. mono-substituted analogs
RET/HPK1 gatekeeper mutant selectivity profiling
Pyrazolo[3,4-d]pyrimidine-4-amine core selectivity
Assess selectivity window against kinase panel; compare to pyrrolopyrimidine cores
CFTR potentiator research
1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold
Investigate channel potentiation in CFTR model systems; verify chemical space coverage per US-10131670-B2
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